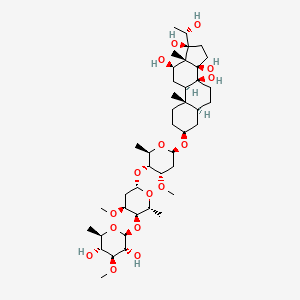

Tenacissoside L

Description

Structure

2D Structure

Properties

Molecular Formula |

C42H72O16 |

|---|---|

Molecular Weight |

833 g/mol |

IUPAC Name |

(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-8,12,14,17-tetrol |

InChI |

InChI=1S/C42H72O16/c1-20-32(45)36(52-9)33(46)37(55-20)58-35-22(3)54-31(18-27(35)51-8)57-34-21(2)53-30(17-26(34)50-7)56-25-11-12-38(5)24(16-25)10-13-41(48)28(38)19-29(44)39(6)40(47,23(4)43)14-15-42(39,41)49/h20-37,43-49H,10-19H2,1-9H3/t20-,21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,35-,36+,37+,38+,39-,40-,41+,42-/m1/s1 |

InChI Key |

NTSQICOYYNAVPJ-XDGSDNFLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5([C@H](C4)CC[C@@]6([C@@H]5C[C@H]([C@]7([C@@]6(CC[C@]7([C@H](C)O)O)O)C)O)O)C)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)O)O)C)C)C)O)OC)O |

Synonyms |

tenacissoside L |

Origin of Product |

United States |

Isolation, Characterization Methodologies, and Biosynthesis of Tenacissoside L

Advanced Extraction Techniques for Tenacissoside L from Marsdenia tenacissima

The initial and critical step in obtaining this compound is its efficient extraction from the plant material, typically the stems or roots of Marsdenia tenacissima. mdpi.comresearchgate.net This process involves careful selection of solvents and specific protocols for material preparation to maximize the yield of the target C21 steroidal glycosides.

Solvent Selection and Optimization Parameters for C21 Steroidal Glycoside Extraction

The choice of solvent is paramount for the effective extraction of C21 steroidal glycosides like this compound. phcogcommn.orgacademie-sciences.fr Due to the glycosidic nature of these compounds, which imparts a degree of polarity, polar solvents are generally employed. Research indicates that aqueous solutions of methanol (B129727) or ethanol (B145695) are highly effective. phcogcommn.orgmdpi.com Specifically, 95% ethanol has been successfully used to percolate the dried, powdered roots of Marsdenia tenacissima to create a crude extract rich in these glycosides. mdpi.com Similarly, aqueous methanol is another common choice for extracting these types of compounds from plant leaf material. mdpi.com

The optimization of the extraction process relies on the principle of maximizing the solubility of the target compounds while minimizing the co-extraction of impurities. academie-sciences.fr The use of solvent mixtures, such as ethanol-water, allows for fine-tuning the polarity of the menstruum to match the properties of the steroidal glycosides. mdpi.com Following the initial extraction, a liquid-liquid partitioning step is often employed. For instance, the crude extract is partitioned with a solvent like ethyl acetate (B1210297). This step helps to separate compounds based on their relative polarities; C21 steroidal glycosides are frequently found in the ethyl acetate fraction, which can then be taken for further purification. mdpi.comnih.gov

| Solvent System | Plant Part Used | Extraction Method | Reference |

|---|---|---|---|

| 95% Ethanol | Roots | Percolation at room temperature | mdpi.com |

| Aqueous Methanol | Leaves | Maceration | mdpi.com |

| Methanol | General Plant Material | Maceration / Soxhlet Extraction | ccrum.res.innih.gov |

| Ethyl Acetate | - | Liquid-Liquid Partitioning of crude extract | mdpi.comnih.gov |

Pretreatment and Maceration Protocols

Proper preparation of the plant material is crucial for a successful extraction. philadelphia.edu.jo The dried stems or roots of Marsdenia tenacissima are typically ground into a fine powder. mdpi.comccrum.res.in This pretreatment step significantly increases the surface area of the plant material, allowing for more efficient penetration of the solvent and better access to the target phytochemicals within the plant cells. mdpi.com

Maceration is a common technique where the powdered plant material is soaked in the chosen solvent for an extended period, often several days, with occasional agitation. mdpi.comnih.govphiladelphia.edu.jo For example, a protocol may involve percolating the powdered roots with 95% ethanol at room temperature three times, with each cycle lasting for three days. mdpi.com Following maceration or percolation, the liquid extract is filtered and then concentrated under reduced pressure to remove the solvent, yielding a crude extract ready for chromatographic purification. mdpi.com

Chromatographic Separation Strategies for this compound and Related Compounds

Following extraction, the crude mixture contains a multitude of compounds. Isolating this compound to a high degree of purity requires a multi-step chromatographic approach. frontiersin.orgnih.gov

Column Chromatography Techniques and Parameters

Column chromatography is an indispensable technique for the initial fractionation of the crude extract. journalagent.comnih.gov A variety of stationary phases are used in succession to separate the complex mixture into simpler fractions based on different chemical properties like polarity and size. mdpi.combotanyjournals.com

Commonly used columns include:

Silica (B1680970) Gel: This is a polar stationary phase used in normal-phase chromatography. The crude extract is applied to the column, and a solvent system with increasing polarity (a gradient) is passed through it, eluting compounds in order of increasing polarity. mdpi.com

MCI gel CHP 20P / ODS (Octadecyl-silica): These are non-polar, or reversed-phase, materials. They are often used to separate the components of fractions obtained from silica gel chromatography. mdpi.combotanyjournals.com

Sephadex LH-20: This is a size-exclusion chromatography medium that separates molecules based on their size. It is effective for removing pigments and other polymeric impurities. mdpi.combotanyjournals.com

A typical purification scheme might involve an initial separation of an ethyl acetate fraction on a silica gel column, followed by further purification of the resulting fractions on MCI gel, ODS, and Sephadex LH-20 columns. mdpi.commdpi.com

| Stationary Phase | Chromatography Type | Purpose in Purification Scheme | Reference |

|---|---|---|---|

| Silica Gel | Normal-Phase | Initial fractionation of crude extract | mdpi.com |

| MCI gel CHP 20P | Reversed-Phase | Secondary fractionation | mdpi.com |

| Sephadex LH-20 | Size-Exclusion | Removal of pigments and polymers | mdpi.combotanyjournals.com |

| ODS (C18) | Reversed-Phase | Fine purification of fractions | botanyjournals.com |

Ultra-Performance Liquid Chromatography (UPLC) in Isolation Schemes

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering higher resolution, greater sensitivity, and faster analysis times. lcms.cz In the context of isolating this compound, UPLC is used for both the final purification steps (preparative or semi-preparative HPLC/UPLC) and for the analytical assessment of purity. nih.govresearchgate.net

For the isolation and analysis of related tenacissosides, UPLC systems are frequently paired with reversed-phase columns, such as the ACQUITY UPLC HSS T3 or BEH C18. frontiersin.orgnih.gov A gradient mobile phase, typically consisting of acetonitrile (B52724) and water (often containing a small amount of formic acid to improve peak shape), is used to achieve effective separation. nih.govresearchgate.net The high resolving power of UPLC is essential for separating structurally similar C21 steroidal glycosides from each other, which is a common challenge in the final stages of purification. nih.govfrontiersin.org

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | UPLC system coupled with a mass spectrometer (MS/MS) | nih.gov |

| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm) | nih.govresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (containing 0.1% formic acid) | nih.govresearchgate.net |

| Flow Rate | 0.4 mL/min | nih.gov |

| Detection | Mass Spectrometry (ESI in positive ion mode) | nih.gov |

Spectroscopic Elucidation Methods for this compound

Once this compound has been isolated in a pure form, its chemical structure is determined using a combination of powerful spectroscopic techniques. nih.govresearchgate.net This process is essential for confirming the identity of the compound and ensuring it is a novel discovery or a known substance. nih.gov

The primary methods used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbotanyjournals.com

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight of the compound. This allows for the calculation of its exact molecular formula. mdpi.comresearchgate.net For example, a related compound was found to have a molecular formula of C42H66O14 based on its HR-ESI-MS data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. rsc.org A suite of NMR experiments is performed:

1D-NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environments. rsc.org The ¹³C NMR spectrum reveals the number and types of carbon atoms present. rsc.orghmdb.ca Comparing the ¹H and ¹³C NMR signals of an unknown compound to those of known compounds, such as other tenacissosides or marsdenosides, can help identify the core steroidal skeleton. mdpi.com

2D-NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for piecing the structure together. They reveal correlations between different nuclei, allowing researchers to establish the connectivity of atoms within the molecule, map out the entire steroidal aglycone, identify the sugar units, and determine how the sugar chain is attached to the aglycone. mdpi.comresearchgate.net

The collective data from HR-ESI-MS and various NMR experiments allow for the unambiguous structural elucidation of this compound. nih.gov

| Technique | Information Provided | Reference |

|---|---|---|

| HR-ESI-MS | Precise molecular weight and molecular formula | mdpi.comresearchgate.net |

| ¹H NMR | Proton environment, number of protons, and their coupling | rsc.org |

| ¹³C NMR | Number and electronic environment of carbon atoms | rsc.org |

| 2D-NMR (COSY, HMBC, etc.) | Connectivity between atoms (C-H, H-H, C-C), establishing the complete molecular structure | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like this compound. nih.govlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the piecing together of the molecular puzzle. ox.ac.ukmst.edu

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the carbon skeleton and the sequence and attachment points of the sugar moieties. nih.govscribd.com For this compound, NMR data reveals the presence of a specific steroidal aglycone and its connection to a chain of sugar units. scribd.com The interpretation of these complex spectra is a meticulous process of assigning each signal to a specific proton or carbon atom within the molecule. beilstein-journals.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an indispensable tool for accurately determining the elemental composition of a molecule. nih.govund.edu This technique measures the mass-to-charge ratio of ions with high precision, allowing for the confident assignment of a molecular formula. rsc.org In the case of this compound, HR-ESI-MS provides the exact mass, which is used to deduce its chemical formula, C41H66O48. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment the molecule. researchgate.netuab.edu The resulting fragmentation pattern offers valuable clues about the molecule's structure, such as the sequence of sugar units and the nature of the steroidal core. researchgate.netsci-hub.st By analyzing the masses of the fragment ions, researchers can confirm the connectivity of the different components of this compound. researchgate.net

Biosynthetic Pathways and Precursor Studies of this compound

The biosynthesis of this compound is a multi-step process involving the construction of a steroidal backbone, followed by a series of enzymatic modifications. Understanding these pathways is key to potentially harnessing and optimizing the production of this and related compounds.

Steroidal Backbone Formation through Triterpenoid (B12794562) Cyclization (e.g., Tenacigenin B)

The journey to this compound begins with the formation of its steroidal aglycone, a core structure derived from the cyclization of a triterpenoid precursor. Tenacigenin B is a primary example of the steroidal skeleton found in many C21 steroids from Marsdenia tenacissima. researchgate.netnih.gov The biosynthesis of such steroidal backbones is a complex enzymatic cascade that transforms linear precursors into intricate polycyclic structures. nih.govresearchgate.net This initial framework provides the foundation upon which further chemical diversity is built.

Glycosylation Mechanisms and Specific Glycosyltransferases (e.g., L-rhamnose, D-glucose conjugation)

Glycosylation, the attachment of sugar moieties, is a critical step in the biosynthesis of this compound, imparting significant structural complexity and influencing its biological properties. This process is catalyzed by specific enzymes known as glycosyltransferases. nih.gov These enzymes selectively transfer sugar donors, such as UDP-L-rhamnose and UDP-D-glucose, to the steroidal aglycone. nih.govresearchgate.netbiorxiv.org The precise sequence and linkage of these sugars are determined by the specificity of the involved glycosyltransferases, leading to the formation of the characteristic oligosaccharide chain of this compound. nih.govmdpi.com

Metabolic Transformations of Related C21 Steroids (e.g., hydroxylation, dehydrogenation)

The structural diversity of C21 steroids in Marsdenia tenacissima is further expanded through various metabolic transformations. researchgate.net Studies on related compounds like Tenacissoside H and Tenacigenin B have shown that hydroxylation and dehydrogenation are major metabolic pathways. researchgate.netnih.gov These reactions, often catalyzed by cytochrome P450 enzymes, introduce hydroxyl groups or double bonds into the steroidal skeleton, respectively. sci-hub.stgenome.jp These modifications can significantly alter the biological activity of the parent molecule and represent the final tailoring steps in the biosynthesis of compounds like this compound. researchgate.net

Data Tables

Table 1: Spectroscopic and Spectrometric Data for this compound

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| 1D and 2D NMR | Characteristic proton and carbon signals | Elucidation of the steroidal aglycone structure and sugar linkages | nih.govscribd.com |

| HR-ESI-MS | Precise mass-to-charge ratio | Determination of the molecular formula (C41H66O48) | nih.govnih.gov |

Table 2: Key Biosynthetic Steps and Precursors for this compound

| Biosynthetic Step | Key Precursor/Intermediate | Enzymatic Process | Reference |

|---|---|---|---|

| Steroidal Backbone Formation | Triterpenoid Precursor | Cyclization | nih.govresearchgate.net |

| Aglycone Formation | Tenacigenin B | - | researchgate.netnih.gov |

| Glycosylation | L-rhamnose, D-glucose | Glycosyltransferases | nih.govresearchgate.netbiorxiv.org |

Synthetic Approaches and Derivatization Strategies for Tenacissoside L Analogs

Exploration of Total Synthesis Methodologies for Tenacissoside L

As of now, a complete total synthesis of this compound has not been reported in the literature, underscoring the formidable complexity of the molecule. Such an endeavor requires the precise assembly of a sterically crowded aglycone core and the stereocontrolled formation of a complex tetrasaccharide chain. The general approach to a hypothetical total synthesis would involve the independent synthesis of the aglycone and the oligosaccharide, followed by a strategic glycosylation reaction to couple the two fragments.

The aglycone of this compound is Tenacigenin B, a polycyclic pregnane-type steroid. nih.govmedchemexpress.com Its structure is characterized by a cyclopentanoperhydrophenanthrene skeleton with multiple stereocenters and specific hydroxyl group placements that are crucial for its biological activity.

The synthesis of such a complex steroidal core is a significant challenge. While the specific synthesis of Tenacigenin B is not documented, general strategies for steroid synthesis would likely be employed. These could involve:

Biomimetic Approaches: The biosynthetic pathway of C21 steroids, including the precursor progesterone, has been elucidated in Marsdenia tenacissima. biorxiv.org These pathways, which involve enzymes like cytochrome P450s, could inspire biomimetic synthetic routes using polyene cyclization cascades to construct the foundational steroidal rings.

Linear or Convergent Synthesis: A linear approach would build the ring system sequentially. A more efficient convergent strategy would involve synthesizing different parts of the steroidal skeleton separately before combining them.

The primary difficulties lie in controlling the stereochemistry at numerous chiral centers and introducing the specific oxidation patterns found in Tenacigenin B.

Attaching the tetrasaccharide chain to the C-3 hydroxyl group of the Tenacigenin B aglycone is another major hurdle. The sugar chain of this compound consists of four monosaccharide units, and the formation of the glycosidic bonds between them, and to the aglycone, must be highly stereoselective to yield the correct anomer.

Several advanced glycosylation techniques would be applicable:

Glycosyl Halides (Koenigs-Knorr method): This classic method uses glycosyl bromides or chlorides activated by silver or mercury salts. Modern variations employ catalytic systems to improve stereocontrol.

Glycosyl Trichloroacetimidates: This popular method, developed by Schmidt, involves activating a glycosyl trichloroacetimidate (B1259523) donor with a Lewis acid. It is known for its reliability in forming complex glycosidic linkages.

Thioglycosides: These donors are activated by various thiophilic promoters, offering a versatile and tunable system for glycosylation that allows for both direct glycosylation and the synthesis of oligosaccharide blocks before attachment to the aglycone.

Catalytic Methods: Recent advances have focused on developing catalytic and highly stereoselective methods, using catalysts such as Lewis acids (e.g., Ytterbium triflate), or organocatalysts like thioureas to control the outcome of the glycosylation reaction.

The key challenge is to control the anomeric selectivity (α vs. β) for each linkage to replicate the natural structure precisely.

Synthesis of the Aglycone Core

Semi-Synthetic Strategies for this compound and its Derivatives

Given the difficulties of total synthesis, semi-synthesis represents a more practical and widely used approach for generating derivatives of this compound. ebi.ac.uktapi.com This strategy utilizes the naturally occurring glycoside, or a more abundant precursor isolated from the plant, as the starting material for chemical modifications. tapi.commdpi.com

Key semi-synthetic strategies include:

Biotransformation: This method uses microorganisms or isolated enzymes to perform selective chemical transformations that are difficult to achieve with traditional chemistry. For instance, fermentation of Marsdenia tenacissima extracts with fungi like Ganoderma lucidum can selectively cleave sugar moieties, converting complex glycosides into simpler ones or into the aglycone. frontiersin.org This can increase the yield of less abundant but more biologically active compounds.

Chemical Modification of the Natural Product: This involves direct chemical reactions on the isolated this compound or related compounds. Selective protection of certain hydroxyl groups allows for specific modifications at other positions on the aglycone or the sugar chain. nih.govnih.gov For example, new ester groups can be introduced at the C-11 or C-12 positions of the Tenacigenin B core. google.com

These strategies enable the creation of a library of novel compounds that are not found in nature, which is essential for SAR studies and drug development. ebi.ac.uk

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing analogs of this compound is to understand the relationship between its chemical structure and its biological activity. rsc.orgresearchgate.net Marsdenia tenacissima produces a wide array of related C21 steroidal glycosides, which differ mainly in the ester groups (acyl substituents) attached to the C-11 and C-12 positions of the Tenacigenin B aglycone. frontiersin.orgnih.gov This natural diversity provides a starting point for SAR studies.

Rational design involves systematically altering specific parts of the molecule and evaluating the impact on a particular biological effect, such as cytotoxicity towards cancer cells or anti-inflammatory activity. frontiersin.org

Key structural features for modification and SAR analysis include:

The Aglycone Core: Modifications to the steroidal skeleton itself.

Acyl Groups at C-11 and C-12: The type of ester at these positions significantly influences activity.

The Sugar Chain: The length and composition of the oligosaccharide at C-3 can affect solubility, bioavailability, and interaction with biological targets.

By comparing the activities of naturally occurring analogs and synthetically modified derivatives, a model for the structure-activity relationship can be constructed.

Table 1: Comparison of Naturally Occurring Tenacissoside Analogs and their Reported Biological Activities

| Compound Name | Aglycone Core | Substituents on Aglycone | Sugar Chain | Reported Biological Activity | Reference(s) |

|---|---|---|---|---|---|

| This compound | Tenacigenin B | Varies (specifics define the glycoside) | Tetrasaccharide | Antitumor, Anti-inflammatory | frontiersin.orgnih.gov |

| Tenacissoside C | Tenacigenin B derivative | Varies | Trisaccharide | Induces apoptosis in K562 leukemia cells | nih.gov |

| Tenacissoside H | Tenacigenin B derivative | Varies | Trisaccharide | Potent anti-inflammatory effects | nih.gov |

| Tenacissoside I | Tenacigenin B derivative | Varies | Trisaccharide | Antitumor activity | frontiersin.org |

| Tenacissoside N | 11α-O-tigloyl-12β-O-acetyl tenacigenin B | Tigloyl at C-11, Acetyl at C-12 | Tetrasaccharide | N/A | ccspublishing.org.cn |

This table illustrates how variations in the sugar chain and substitutions on the aglycone core across different tenacissosides correlate with distinct biological activities, forming the basis of SAR studies.

Derivatization for Investigational Enhancement of Biological Activities

Derivatization is the process of chemically modifying a compound to produce a new one with different properties. Guided by SAR studies, derivatization of this compound aims to create new analogs with enhanced biological activities, improved selectivity, or better pharmacokinetic profiles, such as increased bioavailability. researchgate.net

Strategies for derivatization include:

Modification of Hydroxyl Groups: The numerous hydroxyl groups on the sugar moieties and the aglycone can be converted into esters or ethers to alter polarity and biological interactions.

Alteration of Acyl Groups: Semi-synthesis can be used to replace the natural acyl groups at C-11 and C-12 with a variety of other groups to optimize activity for a specific target. For example, a patent has described the use of Tenacigenin B derivatives as agents to reverse multidrug resistance in tumors. google.com

Hybrid Molecule Synthesis: This involves linking the this compound pharmacophore to another known active molecule to create a hybrid compound with dual or synergistic effects.

These targeted modifications are essential for translating a promising natural product into a potential therapeutic agent with optimized properties for clinical investigation.

Pre Clinical Pharmacological Investigations and Molecular Mechanisms of Tenacissoside L

In Vitro Cellular and Molecular Mechanisms of Action

Research into Tenacissoside L has revealed its capacity to modulate various cellular processes and signaling pathways. In vitro studies provide a foundational understanding of how this compound interacts with biological systems at a molecular level, offering insights into its potential as a therapeutic agent. nih.gov

Anti-inflammatory Mechanistic Pathways

This compound has demonstrated notable anti-inflammatory effects in pre-clinical models. Its mechanisms of action involve the modulation of key inflammatory mediators and signaling cascades, the regulation of cellular oxidative stress, and effects on immune cell behavior. While much of the detailed mechanistic work has been conducted on related compounds from Marsdenia tenacissima, such as Tenacissoside H, these studies provide a strong basis for understanding the potential pathways targeted by this compound.

Studies on related compounds from Marsdenia tenacissima indicate a significant impact on the production of pro-inflammatory cytokines. For instance, Tenacissoside H has been shown to regulate the expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.netnih.govnih.govdrugscreen.org.cn This modulation of cytokine production is a critical aspect of its anti-inflammatory activity, as these molecules are key drivers of the inflammatory response. researchgate.netwikipedia.org Research on Tenacissoside G also shows inhibition of TNF-α and IL-6 expression. researchgate.net

A crucial mechanism underlying the anti-inflammatory effects of compounds from Marsdenia tenacissima is the inhibition of key signaling pathways. Research has shown that Tenacissoside H can modulate the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.govnih.govdrugscreen.org.cn The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in inflammatory cytokine production. researchgate.netnih.gov Specifically, Tenacissoside H has been found to inhibit the IKK complex, which is essential for NF-κB activation. nih.gov The p38 MAPK pathway is also involved in the inflammatory response, and its modulation by these compounds further contributes to their anti-inflammatory profile. researchgate.netnih.govdrugscreen.org.cnijbiotech.com

Compounds from Marsdenia tenacissima, such as Tenacissoside H, have been shown to down-regulate the levels of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that, in excess, can contribute to cellular damage and inflammation. nih.govsmw.chmdpi.com By reducing ROS levels, these compounds can mitigate oxidative stress, a key component of many inflammatory conditions. nih.govnih.gov

The anti-inflammatory activity of Marsdenia tenacissima compounds also extends to their effects on immune cells. Tenacissoside H has been observed to reduce the migration of macrophages in response to inflammatory cues in zebrafish models. researchgate.netnih.govdrugscreen.org.cn Furthermore, it has been shown to inhibit the differentiation and resorption functions of osteoclasts, which are bone-resorbing cells whose activity can be stimulated by inflammatory conditions. nih.govresearchgate.net This suggests that these compounds can influence the cellular effectors of inflammation and tissue damage. nih.govresearchgate.net

Regulation of Reactive Oxygen Species (ROS) Levels

Antitumor/Anticancer Mechanistic Pathways

This compound is recognized as one of the primary active components in Tongguanteng injection, which is used in traditional medicine for its potential anti-cancer properties. nih.govresearchgate.netcncb.ac.cn Studies have indicated that this compound, along with other C21 steroidal glycosides from Marsdenia tenacissima, exhibits antitumor activity through various mechanisms. frontiersin.orgfrontiersin.org

In vitro research has demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit the migration of human colon cancer cells, leading to a significant decrease in cell viability. The antitumor potential of compounds from this plant has been linked to the modulation of critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.

A network pharmacology study identified this compound as a key active component of Tongguanteng injection with potential anti-osteosarcoma effects. nih.govresearchgate.netcncb.ac.cn This study suggested that the mechanism could involve the induction of apoptosis by inhibiting the HIF-1 signaling pathway and modulating the PD-1 checkpoint pathway in cancer. nih.govresearchgate.netcncb.ac.cn Further experimental validation showed that the injection could suppress the activity of osteosarcoma cells, decrease mitochondrial membrane potential, and trigger apoptosis by altering the expression of proteins like Bax and Bcl-2. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

In vitro investigations have demonstrated that this compound possesses inhibitory activity against the growth of various cancer cells. Studies indicate that the compound can suppress the proliferation of cell lines derived from esophageal and colon cancers. In research involving human colon cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, highlighting its cytotoxic potential against these malignant cells.

Induction of Apoptosis in Cancer Cell Lines

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This pro-apoptotic activity is a key mechanism behind its antitumor potential. In studies conducted on human colon cancer cell lines, treatment with the compound led to a notable increase in apoptotic markers, confirming its ability to trigger this cell death pathway.

The induction of apoptosis by this compound is linked to the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. wikipedia.org Research on extracts of Marsdenia tenacissima, which contain this compound, has shown an increase in Caspase-3 activity, suggesting a role for this executioner caspase in the compound's mechanism of action. dntb.gov.ua

Specific details from the analyzed research on how this compound directly regulates the expression of key apoptotic proteins such as Bax, Bcl-2, and Bcl-xL are not available at this time.

Involvement of Caspase Cascades (e.g., Caspase-3, Caspase-9)

Cell Cycle Arrest Mechanisms (e.g., G0/G1, S phase)

Current research data does not provide specific information regarding the mechanisms of cell cycle arrest induced by this compound.

Inhibition of Cancer Cell Migration and Invasion

Beyond its effects on cell proliferation and survival, this compound has been found to impede the migratory capabilities of cancer cells. A study focusing on human colon cancer cell lines observed that the compound could effectively inhibit cell migration. This suggests a potential role for this compound in targeting processes related to cancer metastasis.

Modulation of Proliferation and Survival Signaling Pathways

The antitumor effects of this compound are mediated through its interaction with critical intracellular signaling pathways that govern cell survival and proliferation. Research has identified that its mechanism involves the modulation of the PI3K/Akt and NF-κB signaling pathways. These pathways are frequently overactive in cancer, promoting tumor growth, and their modulation by this compound is a key aspect of its anticancer activity. frontiersin.org Furthermore, studies involving extracts containing this compound suggest it may induce apoptosis through activating transcription factor 6 (ATF6)-related apoptotic pathways. dntb.gov.ua

Summary of Pre-clinical Findings for this compound

| Cancer Cell Line | Observed Effect | Modulated Pathway/Molecule | Reference |

| Esophageal Cancer | Inhibition of cell proliferation | PI3K/Akt, NF-κB | |

| Colon Cancer | Inhibition of cell proliferation, Decreased cell viability, Induction of apoptosis, Inhibition of migration | PI3K/Akt, NF-κB | |

| General | Induction of apoptosis, Caspase-3 activation | ATF6 | dntb.gov.ua |

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates essential cellular functions, including growth, proliferation, survival, and metabolism. oncotarget.com Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. oncotarget.commdpi.com

Preclinical studies have demonstrated that related compounds, such as Tenacissoside H (TEH), can modulate the PI3K/Akt/mTOR pathway. In hepatocellular carcinoma (HCC) cells, TEH has been shown to suppress the activation of this pathway. nih.govnih.gov This inhibition leads to the induction of autophagy and apoptosis, and enhances the radiosensitivity of HCC cells. nih.govnih.gov Mechanistically, TEH treatment resulted in decreased phosphorylation of key components of the pathway, including PI3K, Akt, and mTOR. nih.gov The anti-tumor effects of TEH in HCC cells were significantly diminished when the PI3K pathway was inhibited, underscoring the pathway's importance in mediating the compound's activity. nih.govnih.gov

Similarly, in glioblastoma and colon cancer models, the inhibitory effects of TEH on tumor progression have been linked to the downregulation of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net

Table 1: Effects of Tenacissoside H on PI3K/Akt/mTOR Pathway Components in Preclinical Models

| Cell Line/Model | Compound | Effect on Pathway Components | Downstream Effects | Reference |

| Hepatocellular Carcinoma (Huh-7, HepG2) | Tenacissoside H | Attenuated activation of PI3K/Akt/mTOR | Induced autophagy, promoted apoptosis, enhanced radiosensitivity | nih.govnih.gov |

| Glioblastoma | Tenacissoside H | Inhibited PI3K/Akt/mTOR signaling | Repressed tumor progression | researchgate.net |

| Colon Cancer | Tenacissoside H | Downregulated PI3K/Akt/mTOR activity | Induced apoptosis, reduced cell invasion | nih.gov |

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. researchgate.net Its dysregulation is implicated in various inflammatory diseases and cancers.

Studies on related compounds like Tenacissoside H (TH) have shown significant modulation of the NF-κB pathway. In a zebrafish model of lipopolysaccharide (LPS)-induced inflammation, TH was found to inhibit the NF-κB pathway. nih.govdrugscreen.org.cn This inhibition was evidenced by the reduced phosphorylation of IκBα and NF-κB p65, which are key steps in the activation of the pathway. drugscreen.org.cn The downregulation of the NF-κB pathway by TH led to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8, and inflammatory mediators like COX-2 and iNOS. nih.govdrugscreen.org.cn

Furthermore, in the context of inflammatory osteolysis, Tenacissoside H inhibited the IKK/NF-κB signaling pathway, leading to a reduction in osteoclast differentiation and function. nih.gov This suggests that the anti-inflammatory effects of these compounds are, at least in part, mediated through the suppression of the NF-κB signaling cascade.

Table 2: Modulation of the NF-κB Pathway by Tenacissoside H in Preclinical Studies

| Model System | Compound | Key Molecular Effects | Outcome | Reference |

| Zebrafish (LPS-induced inflammation) | Tenacissoside H | Inhibited phosphorylation of IκBα and NF-κB p65 | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) and mediators (COX-2, iNOS) | nih.govdrugscreen.org.cn |

| Murine model (LPS-induced inflammatory osteolysis) | Tenacissoside H | Inhibited the IKK/NF-κB signaling pathway | Suppressed osteoclast differentiation and bone resorption | nih.gov |

YAP Pathway Inhibition

The Yes-associated protein (YAP) is a key transcriptional co-activator and a central component of the Hippo signaling pathway, which controls organ size and cell proliferation. nih.gov Aberrant activation of YAP is linked to the development and progression of various cancers by promoting cell proliferation and inhibiting apoptosis. scienceasia.orgmdpi.com

The Hippo pathway normally acts to phosphorylate and inactivate YAP, leading to its cytoplasmic retention and degradation. nih.gov When the Hippo pathway is dysregulated, YAP translocates to the nucleus, where it binds to transcription factors, primarily the TEAD family, to drive the expression of genes involved in cell growth and survival. nih.govoncotarget.com Inhibition of the YAP-TEAD interaction has emerged as a promising strategy in cancer therapy. scienceasia.orgnih.gov While direct studies on this compound and the YAP pathway are limited, the known interactions of other natural compounds with this pathway suggest a potential area for future investigation.

Wnt/β-catenin Signaling Involvement

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. nih.gov In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. nih.govmdpi.com The binding of Wnt ligands to their receptors inhibits this complex, leading to the stabilization and nuclear accumulation of β-catenin. nih.gov In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and differentiation. nih.govmdpi.com

Research on Tenacissoside H has indicated its involvement in the Wnt/β-catenin pathway. In colon cancer cells, Tenacissoside H has been shown to downregulate the Wnt/β-catenin signaling pathway, contributing to its anti-tumor effects. nih.gov

MAPK Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to the cellular machinery that governs a wide range of physiological processes, including cell proliferation, differentiation, inflammation, and apoptosis. frontiersin.orgwaocp.org The main MAPK subfamilies in mammals are ERK, JNK, and p38 MAPK. frontiersin.org

Preclinical investigations have revealed that Tenacissoside H can regulate the MAPK pathway. In a zebrafish model, Tenacissoside H was shown to exert its anti-inflammatory effects by modulating the p38 MAPK pathway. nih.govdrugscreen.org.cnresearchgate.net Specifically, it inhibited the phosphorylation of p38 in response to LPS stimulation. drugscreen.org.cn This inhibition, in conjunction with its effects on the NF-κB pathway, contributes to the suppression of inflammatory responses. nih.govdrugscreen.org.cnresearchgate.net

EGFR Signaling Pathway Interactions

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. nih.govnih.gov Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of several cancers, including non-small cell lung cancer. plos.org The activation of EGFR leads to the initiation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. plos.org

While direct evidence of this compound binding to EGFR is not established, related compounds have been shown to affect signaling pathways downstream of EGFR. For instance, Tenacissoside H has been found to inhibit the PI3K/Akt and MAPK pathways, which are major downstream effectors of EGFR signaling. nih.govdrugscreen.org.cnresearchgate.net This suggests a potential for indirect interaction with the EGFR signaling network.

Anti-angiogenic Effects in Preclinical Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. oaepublish.comnih.gov The inhibition of angiogenesis is a well-established strategy in cancer therapy. thno.orgd-nb.info

Preclinical studies are emerging to evaluate the anti-angiogenic potential of Tenacissoside compounds. While specific quantitative data on this compound's anti-angiogenic effects in preclinical models like the chick chorioallantoic membrane (CAM) assay or Matrigel plug assays are not yet widely published, the known inhibitory effects on key signaling pathways involved in angiogenesis, such as the PI3K/Akt and MAPK pathways, suggest a plausible anti-angiogenic activity. nih.govdrugscreen.org.cn These pathways are known to regulate the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). frontiersin.org Further research is warranted to directly assess the anti-angiogenic efficacy of this compound in various in vitro and in vivo models. mdpi.com

Identified Molecular Targets and Receptor Interactions (e.g., GOLPH3, HSP90, SRC)

This compound has been identified as one of the primary bioactive constituents of Tongguanteng (TGT), an extract from Marsdenia tenacissima, through network pharmacology approaches. researchgate.net However, detailed preclinical investigations into the direct molecular interactions of this compound with specific protein targets such as Golgi phosphoprotein 3 (GOLPH3), Heat Shock Protein 90 (HSP90), and Proto-oncogene tyrosine-protein kinase (SRC) are not extensively documented in the available scientific literature. While related compounds from the same plant have shown interactions with some of these targets, for instance Tenacissoside H with GOLPH3 and Tenacissoside G with SRC, specific evidence for this compound is lacking. nih.govnih.gov Similarly, no direct interaction between this compound and the molecular chaperone HSP90 has been reported.

To elucidate the potential molecular mechanisms underlying its biological activity, molecular docking studies have been performed. These computational simulations serve to predict the binding affinity and interaction patterns between a ligand, such as this compound, and various protein targets.

In studies investigating the active components of Tongguanteng against osteosarcoma, this compound was identified as a key bioactive compound. researchgate.net Molecular docking simulations revealed that this compound can form stable complexes with Cyclin-dependent kinase 1 (CDK1) and Estrogen Receptor 1 (ESR1). The formation of these complexes suggests a potential mechanism for the anti-tumor effects of this compound, as both CDK1 and ESR1 are crucial in cell cycle regulation and proliferation.

Table 1: Molecular Docking Interactions of this compound

| Compound | Target Protein | Finding | Source |

|---|---|---|---|

| This compound | Cyclin-dependent kinase 1 (CDK1) | Forms a stable complex | researchgate.net |

| This compound | Estrogen Receptor 1 (ESR1) | Forms a stable complex | researchgate.net |

Immunomodulatory Properties and Mechanisms

While extracts from Marsdenia tenacissima are known to possess immunomodulatory properties, specific preclinical studies detailing the immunomodulatory effects and underlying mechanisms of the isolated compound this compound are not currently available in the scientific literature. nih.govresearchgate.netmdpi.comejgo.net

Hepatoprotective Mechanisms

Modern pharmacological studies have indicated that extracts of Marsdenia tenacissima exhibit hepatoprotective effects. researchgate.netejgo.netnih.gov However, research focusing specifically on the hepatoprotective mechanisms of this compound as an individual compound has not been reported.

In Vivo Preclinical Animal Studies on Biological Activities

Rodent Models for Anti-inflammatory Assessment (e.g., LPS-induced osteolysis, zebrafish inflammation)

Preclinical assessments of the anti-inflammatory activity of various constituents of Marsdenia tenacissima have been conducted. For example, Tenacissoside H has been studied in lipopolysaccharide (LPS)-induced osteolysis in rodent models and in zebrafish inflammation models, demonstrating notable anti-inflammatory effects. researchgate.netnih.govdrugscreen.org.cnnih.gov However, specific in vivo preclinical studies using these models to evaluate the anti-inflammatory potential of this compound have not been documented in the reviewed literature.

Nude Mouse Models for Antitumor Activity

In vivo studies using nude mouse xenograft models have been crucial in evaluating the antitumor potential of compounds isolated from Marsdenia tenacissima. Significant tumor growth inhibition has been observed for compounds like Tenacissoside C and Tenacissoside H in these models. researchgate.netnih.gov While this compound has been identified as a primary bioactive component with potential antitumor activity based on network pharmacology, specific in vivo studies using nude mouse models to confirm its solitary antitumor efficacy are not detailed in the current body of scientific research. researchgate.net

Pharmacodynamic Biomarker Evaluation in Animal Models

Research into the pharmacodynamic properties of this compound in animal models is primarily situated within the context of evaluating the entire Marsdenia tenacissima extract (MTE), also known as Tong-guan-teng (TGT). Computational analyses and in vivo studies on related extracts have identified this compound as a potentially crucial active component, suggesting its involvement in modulating key biomarkers related to cancer and immunity.

Research Findings from Network Pharmacology and In Vitro Validation

Network pharmacology studies have been employed to deconstruct the complex interactions of Marsdenia tenacissima and identify its principal active ingredients and their targets. In a study targeting osteosarcoma, this compound was identified as one of the primary potential active components of the extract through molecular docking technology. researchgate.netresearchgate.net This computational prediction was followed by in vitro experiments using the whole extract, which validated the predicted mechanisms of action. The research indicated that the extract likely triggers apoptosis in osteosarcoma cells by inhibiting the HIF-1 signaling pathway and modulating the PD-1 checkpoint pathway. researchgate.netresearchgate.net While these experiments were conducted on the entire extract and not isolated this compound, the strong binding affinity predicted for this compound suggests it is a significant contributor to these effects.

The investigation identified several key biomarkers whose expression was modulated by the extract, providing a theoretical framework for the pharmacodynamic effects of its components, including this compound. researchgate.net

Table 1: Predicted and Validated Biomarkers Associated with this compound-Containing Extract in Osteosarcoma

| Biomarker Category | Biomarker Name | Predicted/Observed Effect | Associated Pathway/Function |

|---|---|---|---|

| Apoptosis | Bax | Increased Expression | Pro-apoptotic |

| Bcl-2 | Decreased Expression | Anti-apoptotic | |

| Caspase-3 | Increased Activity | Executioner of apoptosis | |

| Immune Regulation | PD-1 | Modulation | Immune checkpoint |

| HIF-1 | Inhibition | Angiogenesis, Cell survival | |

| Cell Proliferation | JUN | Modulation | Transcription factor, cell proliferation |

| HSP90AA1 | Modulation | Protein folding, cell signaling | |

| HDAC1 | Modulation | Gene expression regulation | |

| CDK1 | Modulation | Cell cycle progression |

Data derived from in vitro validation of the entire Tong-guan-teng (TGT) extract, for which this compound is predicted to be a primary active component. researchgate.net

Findings from In Vivo Studies of Fermented Extracts

Further indirect evidence comes from a study evaluating the pharmacodynamic effects of a co-fermented product of Marsdenia tenacissima and Ganoderma lucidum in a lung cancer mouse model. nih.govfrontiersin.org Non-targeted metabolomics analysis identified this compound as one of the C21 steroidal glycosides present in the raw plant material. nih.govfrontiersin.org The study established a tumor model in mice to assess the efficacy of the fermented product. nih.gov

Table 2: Summary of In Vivo Findings for Fermented Marsdenia tenacissima Extract

| Study Focus | Animal Model | Key Finding | Implicated Biomarkers |

|---|---|---|---|

| Anti-cancer efficacy of fermented M. tenacissima | Lung cancer mouse model | The fermented product, with reduced this compound content, showed enhanced inhibition of tumor growth. | Caspase-9, Caspase-3 |

This study evaluated a complex fermented mixture in an animal model, providing insights into the broader pharmacodynamics of Marsdenia tenacissima constituents. nih.gov

Pre Clinical Pharmacokinetics and Metabolism of Tenacissoside L

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Preclinical Models

Preclinical studies, typically conducted in rodent models such as Sprague-Dawley rats, are fundamental to characterizing the ADME profile of new chemical entities. In vivo ADME studies provide quantitative data on the rate and extent of metabolism, routes of excretion for the parent compound and its metabolites, and the profile of circulating metabolites. For compounds originating from traditional medicines like Marsdenia tenacissima, understanding their pharmacokinetic properties is crucial for evaluating their potential. nih.govresearchgate.net

While specific ADME data for Tenacissoside L is not extensively detailed in the provided search results, the pharmacokinetic profiles of structurally similar C21 steroidal glycosides from the same plant, such as Tenacissoside G, H, and I, have been investigated in rats. researchgate.netnih.gov These studies involve administering the compound both orally and intravenously to determine parameters like bioavailability. researchgate.net For instance, studies on related compounds have utilized oral doses of 5 mg/kg and intravenous doses of 1 mg/kg in rats to assess their pharmacokinetic differences. researchgate.netresearchgate.net The bioavailability of these related glycosides has been shown to vary significantly, with Tenacissoside G at 22.9%, Tenacissoside H at 89.8%, and Tenacissoside I at a low 9.4%, suggesting that small structural differences, such as glycosylation patterns, can dramatically influence absorption and metabolic stability. researchgate.netnih.gov This variability highlights the importance of conducting specific ADME studies for this compound.

Quantitative Analysis of this compound in Biological Matrices

Accurate quantification of a compound in biological fluids like plasma is the cornerstone of pharmacokinetic research. This requires the development and validation of sensitive and specific bioanalytical methods. researchgate.net

For the quantitative analysis of C21 steroidal glycosides like this compound, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and specificity. e-century.usfrontiersin.org

A common approach involves the following steps:

Sample Preparation : Plasma samples are typically prepared using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or through protein precipitation with acetonitrile (B52724). researchgate.netkab.ac.ug An internal standard (IS), such as Astragaloside IV or a structurally related tenacissoside, is added to correct for extraction variability and matrix effects. e-century.us

Chromatographic Separation : Separation is achieved on a C18 column, such as a UPLC HSS T3 or Phenomenex Kinetex XB-C18 column (e.g., 50 mm × 2.1 mm, 1.8 μm). researchgate.net A gradient mobile phase, often consisting of acetonitrile and water with 0.1% formic acid, is used to elute the compounds. nih.govresearchgate.net

Mass Spectrometric Detection : Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in positive ion mode. researchgate.nete-century.us The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. e-century.us

The validation of the UPLC-MS/MS method is performed according to established guidelines to ensure the reliability of the pharmacokinetic data. researchgate.netfrontiersin.org Key validation parameters for similar compounds are detailed below.

Linearity : The method demonstrates a linear relationship between concentration and instrument response over a specific range. For related tenacissosides, a typical linear range is 5–2000 ng/mL in rat plasma, with a correlation coefficient (r) greater than 0.99. researchgate.netnih.gov

Precision and Accuracy : Precision, measured as the relative standard deviation (RSD), and accuracy are assessed at multiple concentration levels (low, medium, and high). For related compounds, intra-day and inter-day precision are generally required to be less than 15%, with accuracy falling between 85% and 115%. nih.govnih.gov

Recovery : Extraction recovery is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. For similar glycosides, recoveries are typically above 80%. nih.gove-century.us

Matrix Effect : The matrix effect assesses the influence of endogenous substances in the biological matrix on the ionization of the analyte. It is evaluated by comparing the analyte's response in post-extracted blank matrix to its response in a pure solution. For related compounds, the matrix effect is generally within the range of 91% to 108%. nih.gov

Stability : The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. researchgate.netnih.gov

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 5–2000 ng/mL | researchgate.netnih.gov |

| Correlation Coefficient (r) | > 0.99 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.gov |

| Precision (RSD) | < 15% | nih.govnih.gov |

| Accuracy | 88% to 115% | nih.gov |

| Extraction Recovery | > 80% | nih.gov |

| Matrix Effect | 91% to 108% | nih.gov |

UPLC-MS/MS Method Development and Validation for Pharmacokinetic Studies

Investigation of Metabolic Pathways and Metabolite Identification

Investigating how a compound is metabolized is crucial for understanding its efficacy and clearance. nih.gov This often involves in vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.gov

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for Phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govwikipedia.org These enzymes, located primarily in the liver, catalyze oxidative reactions to make compounds more water-soluble for excretion. frontiersin.org Studies on the metabolic profile of C-21 steroids from M. tenacissima have been conducted using human liver microsomes to identify the key metabolic pathways. nih.govresearchgate.net While the specific CYP isozymes involved in this compound metabolism have not been detailed, studies on its close structural analogs, Tenacissoside H and Tenacissoside I, provide significant insights. researchgate.net

Metabolic studies on C-21 steroids from M. tenacissima reveal that the primary transformations depend on the specific structure of the compound. researchgate.net For the glycosides Tenacissoside H and Tenacissoside I, the major metabolic pathway identified in human liver microsomes is hydroxylation. frontiersin.orgnih.govresearchgate.net This reaction involves the addition of a hydroxyl (-OH) group to the molecule, a classic Phase I metabolic reaction mediated by CYP enzymes. wikipedia.org

In contrast, for the aglycone (the non-sugar part) Tenacigenin B, the principal metabolic route involves dehydrogenation reactions. frontiersin.orgresearchgate.net These findings suggest that the glycosidic (sugar) portions of molecules like this compound influence which metabolic pathways are favored. nih.gov A study using UHPLC-ESI-Orbitrap MS/MS successfully identified fourteen different metabolites from Tenacigenin B, Tenacissoside H, and Tenacissoside I, confirming that hydroxylation was the main pathway for the glycosides. nih.govresearchgate.net

| Compound | Primary Metabolic Transformation | Reference |

|---|---|---|

| Tenacissoside H | Hydroxylation | frontiersin.orgnih.govresearchgate.net |

| Tenacissoside I | Hydroxylation | frontiersin.orgnih.govresearchgate.net |

| Tenacigenin B (Aglycone) | Dehydrogenation | frontiersin.orgresearchgate.net |

Lack of Preclinical Bioavailability Data for this compound Hinders Full Pharmacokinetic Profiling

Despite significant interest in the C21 steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima, comprehensive preclinical pharmacokinetic data, specifically on the oral bioavailability of this compound in animal models, remains unavailable in published scientific literature.

While numerous studies have focused on the various compounds derived from Marsdenia tenacissima for their potential therapeutic applications, including anticancer and anti-inflammatory effects, a specific gap exists in the understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Pharmacokinetic assessments are crucial in preclinical development to predict a compound's behavior in living systems. Bioavailability, a key parameter, measures the proportion of an administered substance that reaches the systemic circulation unchanged and is therefore available to have an active effect. Such studies typically involve administering the compound both intravenously and orally to animal models, like rats, and then measuring its concentration in plasma over time.

Research has been conducted on structural analogues of this compound, such as Tenacissoside G, Tenacissoside H, and Tenacissoside I. For instance, a study in rats determined the oral bioavailability of Tenacissoside G, H, and I to be 22.9%, 89.8%, and 9.4%, respectively. researchgate.netnih.govresearchgate.net Another study reported the absolute bioavailability of Tenacissoside G in rats to be as high as 29.2%. e-century.us These findings highlight how minor variations in the glycosylation patterns between these closely related compounds can dramatically influence their absorption and metabolic stability.

Furthermore, in silico predictions using tools like the SwissADME database have been performed for a group of compounds from Marsdenia tenacissima, including this compound. nih.gov The evaluation predicted a low bioavailability score of 0.17 for this compound, suggesting it may have poor gastrointestinal absorption. nih.gov However, these are computational predictions and require experimental validation through in vivo studies in animal models.

The primary active components of Marsdenia tenacissima are C21 steroidal glycosides, which generally exhibit low bioavailability. frontiersin.orgnih.gov This can be due to factors such as poor solubility, first-pass metabolism in the liver, or interactions with transporters in the gastrointestinal tract. Biotransformation by gut microbiota can also convert these glycosides into their aglycones, such as Tenacigenin A and Tenacigenin B, which may have different bioavailability and bioactivity profiles. frontiersin.orgnih.govjove.com

Without dedicated preclinical studies on this compound, critical information regarding its pharmacokinetic parameters remains speculative. Detailed research, including in vivo bioavailability studies in rat models, is necessary to ascertain its potential as a therapeutic agent. Such data would be invaluable for understanding its ADME profile and for guiding any future clinical development.

Advanced Analytical and Computational Methodologies in Tenacissoside L Research

Multi-Omics Approaches for Molecular Target Elucidation

Multi-omics is a cutting-edge approach that integrates data from various biomolecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of how biological systems function and interact. mdpi.comfrontlinegenomics.com This holistic strategy is invaluable for elucidating the molecular basis of a compound's action, identifying new therapeutic targets, and understanding complex disease mechanisms. mdpi.com The integration of two or more "omics" datasets can reveal patterns and connections that bridge different biological layers, offering more profound insights than any single omics method alone. mdpi.com

A powerful multi-omics strategy involves the integration of RNA-sequencing (RNA-seq) with phosphoproteomics. researchgate.net This combination allows researchers to simultaneously observe changes in gene expression at the transcript level (RNA-seq) and alterations in protein activity and signaling pathways through protein phosphorylation (phosphoproteomics). researchgate.netnih.gov

RNA-sequencing (RNA-seq) provides a comprehensive snapshot of the transcriptome, revealing which genes are up- or down-regulated in response to a compound like Tenacissoside L. mdpi.com This offers clues into the biological processes being affected. mdpi.com

Phosphoproteomics focuses on identifying and quantifying phosphorylation events on proteins. nih.gov Since phosphorylation is a key post-translational modification that regulates protein function, enzyme activity, and signal transduction, this data provides direct insight into the signaling pathways being modulated by the compound. nih.gov

By integrating these two datasets, researchers can correlate changes in gene expression with changes in signaling activity, providing a more detailed and functional understanding of the compound's mechanism of action. For instance, a study on okadaic acid demonstrated that this multi-omics approach could reveal deregulation in gene and protein expression while phosphoproteomics data highlighted the crucial role of phosphorylation in regulating enzyme activity and the cytoskeleton. nih.gov

Once potential molecular targets of this compound are identified, gene editing technologies are essential for their validation. oncodesign-services.com Target validation is a critical early stage in drug development that confirms a molecular target's role in a disease phenotype. oncodesign-services.com

siRNA (small interfering RNA) knockdown : This technique, part of the RNA interference (RNAi) pathway, uses small RNA molecules to temporarily silence the expression of a specific gene at the mRNA level. synthego.com Researchers can use siRNAs to mimic the inhibitory effect of a drug on its proposed target. If silencing the target gene produces a similar biological effect as treatment with this compound, it provides strong evidence that the gene is a valid target. The process involves designing specific siRNAs, introducing them into cells, and then assessing the efficiency of gene knockdown. synthego.com

CRISPR-Cas9 : This revolutionary gene-editing tool allows for precise and permanent modification of a cell's DNA. oncodesign-services.com It can be used to create targeted gene knockouts, effectively removing the potential target protein from the cell. oncodesign-services.comsynthego.com By assessing the resulting phenotypic changes, researchers can confirm whether the target is responsible for the observed disease process and is a suitable candidate for therapeutic intervention. oncodesign-services.com The CRISPR-Cas9 system requires a guide RNA to direct the Cas9 nuclease to a specific DNA sequence, where it makes a cut, leading to gene disruption. synthego.com

These gene-editing techniques are crucial for validating targets found through omics or network pharmacology approaches, providing the functional evidence needed to advance drug discovery. oncodesign-services.commdpi.com

Table 1: Comparison of Gene Editing Technologies for Target Validation

| Feature | siRNA (RNAi) | CRISPR-Cas9 |

|---|---|---|

| Mechanism | Post-transcriptional gene silencing via mRNA degradation. synthego.com | DNA-level editing, leading to gene knockout or modification. oncodesign-services.com |

| Effect | Transient (temporary) reduction in gene expression. | Permanent change in the genomic sequence. synthego.com |

| Components | Small interfering RNA (siRNA) molecules. synthego.com | Guide RNA (gRNA) and Cas9 nuclease. synthego.com |

| Primary Use | Functional genomics, rapid screening of gene function. synthego.com | Gene knockout, target validation, disease modeling. oncodesign-services.com |

Bioinformatics tools are essential for interpreting the complex datasets generated by omics technologies. The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a prominent tool for analyzing protein-protein interaction (PPI) networks. cncb.ac.cnnih.gov

STRING systematically collects and integrates information about both physical and functional interactions between proteins. nih.govembl.deresearchgate.net The evidence for these associations is drawn from numerous sources, including:

Genomic context (e.g., gene fusion, conserved gene neighborhoods). youtube.com

High-throughput experimental data. researchgate.net

Curated knowledge from pathway databases like KEGG. researchgate.netyoutube.com

Automated text mining of scientific literature. nih.gov

By mapping the potential targets of this compound onto the STRING database, researchers can visualize the broader network of interacting proteins. This helps to uncover the functional pathways and biological processes that are likely to be influenced by the compound. nih.gov STRING also provides tools for functional enrichment analysis, which can identify overrepresented Gene Ontology terms or KEGG pathways within the network, offering deeper biological insight. nih.govresearchgate.net

Gene Editing Technologies (e.g., siRNA knockdown, CRISPR-Cas9) for Target Validation

Network Pharmacology and Systems Biology Approaches

Network pharmacology represents a paradigm shift from the traditional "one drug, one target" model to a more holistic "network target, multi-component" strategy. mdpi.comnih.gov This approach, which is rooted in systems biology, aims to understand drug action and disease mechanisms by analyzing the complex interaction networks within a cell. nih.govfrontiersin.org It is particularly well-suited for studying natural products, which often act on multiple targets simultaneously. mdpi.comresearchgate.net

A core activity in network pharmacology is the construction of networks that connect compounds to their biological targets and the associated pathways. researchgate.net For this compound, this process involves several steps:

Identifying Bioactive Components : this compound is identified as a key active compound from its source, for example, the medicinal herb Marsdenia tenacissima. researchgate.net

Predicting Targets : Computational methods and databases are used to predict the protein targets with which this compound may interact. Molecular docking simulations can further predict the binding affinity between the compound and its potential targets. researchgate.net

Network Construction : A "compound-target-pathway" network is built to visualize the relationships. This network links this compound to its predicted protein targets, and these targets are then connected to the specific diseases (e.g., osteosarcoma) and biological pathways they are known to be involved in. researchgate.net

In a study on the components of Marsdenia tenacissima, this compound was identified as a primary active ingredient. researchgate.net Network analysis suggested that the therapeutic effects could be mediated by targeting key proteins. researchgate.net

Table 2: Potential Protein Targets of Compounds from Marsdenia tenacissima Implicated in Anti-Osteosarcoma Activity

| Target Protein | Full Name | Potential Role |

|---|---|---|

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Regulation of gene expression in response to various stimuli, involved in cell proliferation and apoptosis. researchgate.net |

| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 | Molecular chaperone involved in stabilizing proteins required for tumor growth. researchgate.net |

| HDAC1 | Histone Deacetylase 1 | Enzyme that plays a key role in the epigenetic regulation of gene expression, often dysregulated in cancer. researchgate.net |

| CDK1 | Cyclin Dependent Kinase 1 | A key protein in regulating the cell cycle, critical for cell division. researchgate.net |

Source: Adapted from network pharmacology findings on Tongguanteng injection, which contains this compound. researchgate.net

To understand the biological significance of the identified targets of this compound, researchers perform enrichment analysis using databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.netresearchgate.net

Gene Ontology (GO) provides a structured, controlled vocabulary to annotate genes and their products in terms of their associated biological phenomena. metwarebio.com It is divided into three main domains:

Biological Process (BP): The larger biological programs accomplished by multiple molecular activities (e.g., signal transduction, cell cycle). metwarebio.com

Molecular Function (MF): The elemental activities of a gene product at the molecular level (e.g., protein binding, kinase activity). metwarebio.com

Cellular Component (CC): The parts of a cell or its extracellular environment where a gene product is located. metwarebio.com

Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system. metwarebio.com It maps sets of genes to specific metabolic or signaling pathways, providing diagrams that illustrate how genes and molecules work together. metwarebio.complos.org

By performing GO and KEGG enrichment analysis on the list of potential targets for this compound, researchers can identify which biological processes and pathways are statistically overrepresented. researchgate.netnih.gov This analysis helps to formulate hypotheses about the compound's mechanism of action, such as its potential role in regulating immune responses or inducing apoptosis, as has been suggested for related compounds. researchgate.net

Table 3: Overview of GO and KEGG Enrichment Analysis

| Analysis Type | Focus | Output | Application in this compound Research |

|---|---|---|---|

| Gene Ontology (GO) | Functional annotation of genes. metwarebio.com | Enriched functional terms (BP, MF, CC). metwarebio.com | To understand the primary biological processes, molecular functions, and cellular locations associated with the compound's targets. plos.org |

| KEGG Pathway | System-level biological pathways. metwarebio.com | Enriched metabolic and signaling pathway maps. metwarebio.com | To identify the key signaling or metabolic pathways that are significantly modulated by the compound's interaction with its targets. plos.org |

Protein-Protein Interaction (PPI) Network Analysis

Protein-Protein Interaction (PPI) network analysis is a powerful computational method used to explore the complex web of interactions between proteins within a biological system. ebi.ac.uk In the context of this compound research, PPI networks offer a valuable framework for elucidating its mechanism of action by identifying the potential protein targets and the broader signaling pathways it may modulate. This approach moves beyond a single-target perspective to a systems-level understanding of the compound's biological effects.

The construction of a PPI network for this compound typically begins with the identification of its direct binding targets, which can be predicted through molecular docking studies or identified experimentally. These initial targets are then used as "seed" nodes to query comprehensive protein interaction databases. The resulting network map illustrates the direct interactors of the primary targets and their subsequent connections, revealing a complex interactome.

Analysis of the network's topology can highlight key proteins, known as hub proteins, which are characterized by a high number of connections. These hubs are often critical for maintaining the stability and function of the network and represent potential key mediators of this compound's activity. Furthermore, identifying clusters or modules of densely interconnected proteins within the network can point to specific biological processes or signaling pathways that are significantly influenced by the compound. For instance, network pharmacology analyses have shown that the active components of Marsdenia tenacissima, the plant source of this compound, are significantly associated with pathways like the EGFR and apoptosis signaling pathways, which are critical in the context of cancer. mdpi.com

By integrating data from transcriptomics or proteomics experiments, the PPI network can be further refined to reflect changes in protein expression levels upon treatment with this compound. This multi-omics approach provides a dynamic view of the cellular response to the compound, strengthening the predictions made from the network analysis. Ultimately, PPI network analysis serves as a crucial hypothesis-generating tool, guiding further experimental validation of the key protein targets and pathways involved in the therapeutic effects of this compound.

Advanced Mass Spectrometry Applications for Chemical Profiling and Metabolomics

Advanced mass spectrometry (MS) techniques are indispensable tools in the study of natural products like this compound, enabling comprehensive chemical profiling and metabolomic analysis. frontiersin.orgresearchgate.net These methods provide detailed information on the chemical composition of complex mixtures and allow for the identification and quantification of metabolites in biological systems.

UPLC-Q-TOF/MS for Comprehensive Component Identification

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a highly sensitive and accurate analytical technique used for the comprehensive identification of chemical components in complex mixtures such as plant extracts. nih.gov This method combines the high-resolution separation capabilities of UPLC with the high-resolution mass accuracy of Q-TOF/MS, making it ideal for analyzing the intricate chemical profile of extracts from Marsdenia tenacissima, the natural source of this compound. mdpi.commdpi.com

The UPLC system separates the individual compounds in the extract based on their physicochemical properties, which then enter the Q-TOF mass spectrometer for detection. The Q-TOF analyzer provides high-resolution mass measurements, allowing for the determination of the elemental composition of the detected ions with a high degree of confidence. This is crucial for the tentative identification of known and novel compounds, including various C21 steroidal saponins (B1172615) present in Marsdenia tenacissima. mdpi.com

In a typical workflow, the data acquired from the UPLC-Q-TOF/MS analysis is processed to generate a list of mass-to-charge ratios (m/z) and retention times for all detected compounds. By comparing this information with chemical databases and literature data, researchers can tentatively identify a wide range of constituents in the extract. For example, studies on Marsdenia tenacissima have successfully utilized UPLC-Q-TOF/MS to identify numerous C21 steroidal glycosides, providing a comprehensive chemical fingerprint of the plant. frontiersin.org This detailed chemical profile is essential for understanding the synergistic effects of different compounds and for the quality control of herbal preparations.

Below is an interactive table showcasing a selection of C21 steroidal saponins identified in Marsdenia tenacissima using UPLC-Q-TOF/MS.

| Compound | Molecular Formula | Observed m/z [M+H]+ |

| Tenacissoside H | C49H70O18 | 962.4568 |

| Tenacissoside I | C47H66O17 | 918.4300 |

| Tenacigenin B | C28H38O7 | 486.2617 |

| 11α-O-2-Methylbutyryl-12β-O-benzoyltenacigenin B | C41H54O9 | 690.3768 |

Targeted vs. Untargeted Mass Spectrometry Approaches